- Green preparation of zolmitriptan intermediate, China, , ,
Cas no 949-99-5 ((2S)-2-amino-3-(4-nitrophenyl)propanoic acid)
949-99-5 structure
Product Name:(2S)-2-amino-3-(4-nitrophenyl)propanoic acid
Numero CAS:949-99-5
MF:C9H10N2O4
MW:210.186702251434
MDL:MFCD00051221
CID:40396
PubChem ID:87573993
Update Time:2025-07-20
(2S)-2-amino-3-(4-nitrophenyl)propanoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-Nitro-L-phenylalanine
- H-p-Nitro-Phe-OH
- H-Phe(NO2)-OH . H2O
- H-Phe(4-NO2)-OH
- (S)-4-Nitrophenylalanine hydrate
- H-Phe(4-NO_2)-OH
- L-4-Nitrophe
- 4-Nitro-L-phenylalanine Hydrate
- (2S)-2-amino-3-(4-nitrophenyl)propanoic acid
- (P-NO2)PHE-OH
- 4-Nitro-3-phenyl-L-alanine
- L-Phenylalanine, 4-nitro-
- 2-AMino-3-(4-nitrophenyl)propanoic acid
- L-4-Nitrophenylalanine
- L-Phenylalanine,4-nitro
- L-p-Nitrophenylalanine
- Phenylalanine,4-nitro
- p-Nitro-L-phenylalanine
- H-Phe(4-NO2)-OH Hydrate
- (s)-2-amino-3-(4-nitrophenyl)propanoic acid
- p-Nitrophenylalanine
- l-4-no2-phe-oh
- L-beta-Nitrophenylalanine
- Phenylalanine, 4-nitro-
- (s)-4-nitrophenylalanine
- L-3-(p-Nitrophenyl)alanine
- l-4-nitro phenylalanine
- L-4-nitro-phenylalanine
- 4-Nitro-L-phenylalanine (ACI)
- L
- Alanine, 3-(p-nitrophenyl)-, L- (8CI)
- (2S)-2-Azaniumyl-3-(4-nitrophenyl)propanoate
- 3-(4-Nitrophenyl)-L-alanine
- NSC 152925
- CS-W020080
- BRN 2809673
- J-300422
- NS00083414
- Maybridge1_006682
- PD196702
- EINECS 213-446-8
- 45BD1566VA
- EN300-118973
- 949-99-5
- (2S)-2-amino-3-(4-nitrophenyl)propionic acid
- ALANINE, 3-(p-NITROPHENYL)-, L-
- W-100176
- AKOS015888316
- L-4-nitro phenyl alanine
- 4-14-00-01677 (Beilstein Handbook Reference)
- (S)-4-Nitrophenylalanine; 3-(4-Nitrophenyl)-L-alanine; L-4-NitrophenylalanineL-p-Nitrophenylalanine; NSC 152925; p-Nitro-L-phenylalanine; p-Nitrophenylalanine
- 4-nitro-(S)-phenylalanine
- 4-Nitrophenylalanine #
- SCHEMBL26444
- H-Phe(4-NO2)-OH.nH2O
- CCG-44499
- Q27258826
- DB-003973
- DTXSID401020875
- Phenylalanine, 4-nitro-, L-
- AS-14311
- AKOS015853583
- N0682
- UNII-45BD1566VA
- MFCD00051221
- NSC-152925
-
- MDL: MFCD00051221
- Inchi: 1S/C9H10N2O4/c10-8(9(12)13)5-6-1-3-7(4-2-6)11(14)15/h1-4,8H,5,10H2,(H,12,13)/t8-/m0/s1
- Chiave InChI: GTVVZTAFGPQSPC-QMMMGPOBSA-N
- Sorrisi: C(C1C=CC([N+](=O)[O-])=CC=1)[C@H](N)C(=O)O
- BRN: 2809673
Proprietà calcolate
- Massa esatta: 210.06400
- Massa monoisotopica: 210.064
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 15
- Conta legami ruotabili: 3
- Complessità: 243
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -1.2
- Superficie polare topologica: 109
- Carica superficiale: 0
- Conta Tautomer: niente
Proprietà sperimentali
- Colore/forma: Non determinato
- Densità: 1.408
- Punto di fusione: 222-223 ºC
- Punto di ebollizione: 414.1 °C at760mmHg
- Punto di infiammabilità: 204.2 °C
- Indice di rifrazione: 1.614
- PSA: 109.14000
- LogP: 1.77270
- Rotazione specifica: 6.5° (c=1, in 5N HCl)
- Solubilità: Non determinato
(2S)-2-amino-3-(4-nitrophenyl)propanoic acid Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H315; H319; H335
- Dichiarazione di avvertimento: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Numero di trasporto dei materiali pericolosi:UN 2811
- Codice categoria di pericolo: R22;R36/37/38
- Istruzioni di sicurezza: S22-S26-S36/37/39
- RTECS:AY7400000
-
Identificazione dei materiali pericolosi:
- Condizioni di conservazione:Store at room temperature
- Frasi di rischio:R22; R36/37/38
(2S)-2-amino-3-(4-nitrophenyl)propanoic acid Dati doganali
- CODICE SA:2922499990
- Dati doganali:
Codice doganale cinese:
2922499990Panoramica:
2922499990 Altri amminoacidi e loro esteri e loro sali(eccetto quelli contenenti più di un gruppo contenente ossigeno). IVA: 17,0% Tasso di rimborso fiscale: 9,0% Condizioni regolamentari: AB (modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in uscita) tariffa MFN: 6,5% tariffa generale: 30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto dei componenti, uso per, Indicare il colore dell'etanolamina e del suo sale, dichiarare l'imballaggio dell'etanolamina e del suo sale
Condizioni regolamentari:
A. Modulo di sdoganamento per le merci in entrata
B. Modulo di sdoganamento per le merci in uscitaCategoria ispezione e quarantena:
P. Animali e piante importati\Quarantena di prodotti animali e vegetali
D.Animali e piante in uscita\Quarantena di prodotti animali e vegetali
(2S)-2-amino-3-(4-nitrophenyl)propanoic acid Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90406-50 G |
(2S)-2-amino-3-(4-nitrophenyl)propanoic acid |
949-99-5 | 95% | 50g |
¥ 231.00 | 2021-05-07 | |
| Chemenu | CM220383-500g |
(S)-2-Amino-3-(4-nitrophenyl)propanoic acid |
949-99-5 | 97% | 500g |
$175 | 2021-06-09 | |
| Chemenu | CM220383-1000g |
(S)-2-Amino-3-(4-nitrophenyl)propanoic acid |
949-99-5 | 97% | 1000g |
$304 | 2021-06-09 | |
| Fluorochem | M03190-1g |
4-Nitro-L-phenylalanine |
949-99-5 | 97% | 1g |
£10.00 | 2022-02-28 | |
| Fluorochem | M03190-10g |
4-Nitro-L-phenylalanine |
949-99-5 | 97% | 10g |
£10.00 | 2022-02-28 | |
| Fluorochem | M03190-25g |
4-Nitro-L-phenylalanine |
949-99-5 | 97% | 25g |
£20.00 | 2022-02-28 | |
| Fluorochem | M03190-100g |
4-Nitro-L-phenylalanine |
949-99-5 | 97% | 100g |
£59.00 | 2022-02-28 | |
| TRC | N496630-1g |
4-Nitro-L-phenylalanine |
949-99-5 | 1g |
$ 52.00 | 2023-09-06 | ||
| TRC | N496630-5g |
4-Nitro-L-phenylalanine |
949-99-5 | 5g |
$ 63.00 | 2023-09-06 | ||
| TRC | N496630-25g |
4-Nitro-L-phenylalanine |
949-99-5 | 25g |
$ 98.00 | 2023-09-06 |
(2S)-2-amino-3-(4-nitrophenyl)propanoic acid Metodo di produzione
Metodo di produzione 1
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Sulfuric acid , Nitric acid ; 35 min, 0 - 5 °C; 1 h, 0 - 5 °C
1.2 Reagents: Ammonium hydroxide Solvents: Water ; neutralized, cooled
1.2 Reagents: Ammonium hydroxide Solvents: Water ; neutralized, cooled
Riferimento
- Chiral GAP catalysts of phosphonylated imidazolidinones and their applications in asymmetric Diels-Alder and Friedel-Crafts reactions, Organic & Biomolecular Chemistry, 2017, 15(7), 1718-1724
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 0 °C; 1 h, 0 °C
1.2 Solvents: Water ; 15 min, cooled; heated
1.3 Reagents: Ammonium hydroxide Solvents: Water ; neutralized
1.2 Solvents: Water ; 15 min, cooled; heated
1.3 Reagents: Ammonium hydroxide Solvents: Water ; neutralized
Riferimento
- Design and synthesis of calcium responsive magnetic resonance imaging agent: Its relaxation and luminescence studies, European Journal of Medicinal Chemistry, 2014, 82, 225-232
Metodo di produzione 4
Metodo di produzione 5
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; < 20 °C; < 20 °C; 12 h; 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7 - 8, < 25 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7 - 8, < 25 °C
Riferimento
- Preparation of (αS)-α-methoxy-4-[[3-[4-[(methylsulfonyl)oxy]phenyl]propyl]amino]-benzenepropanoic acid as antidiabetic agent, India, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; rt → -20 °C; < 5 °C; 5 °C → 25 °C; 3 h, 25 °C
1.2 Reagents: Ammonium hydroxide Solvents: Water ; pH 7
1.2 Reagents: Ammonium hydroxide Solvents: Water ; pH 7
Riferimento
- Process for preparation of (-)-(S)-6-nitroindoline-2-carboxylic acid from L-phenylalanine, China, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; rt; 5 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 2 - 3
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 2 - 3
Riferimento
- Synthesis and anti-hepatitis B virus activities of Matijing-Su derivatives, Bioorganic & Medicinal Chemistry, 2009, 17(8), 3118-3125
Metodo di produzione 9
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; rt → 10 °C; 10 °C; 2.5 h, 10 °C
1.2 Reagents: Ammonia Solvents: Water ; pH 5 - 6
1.2 Reagents: Ammonia Solvents: Water ; pH 5 - 6
Riferimento
- Synthesis and biological evaluation of Matijing-Su derivatives as potent anti-HBV agents, Bioorganic & Medicinal Chemistry, 2011, 19(18), 5352-5360
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 10 °C; 3 h, 8 - 10 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 6
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 6
Riferimento
- Synthesis of new tetrazolyl derivatives of L- and D-phenylalanine, Russian Journal of Organic Chemistry, 2016, 52(11), 1681-1685
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; -10 °C; < 0 °C; < 0 °C → -10 °C
1.2 -10 °C; < 5 °C; 1 h, 0 °C; 1 h, 0 °C → rt
1.3 Reagents: Ammonia Solvents: Water ; pH 8 - 9
1.2 -10 °C; < 5 °C; 1 h, 0 °C; 1 h, 0 °C → rt
1.3 Reagents: Ammonia Solvents: Water ; pH 8 - 9
Riferimento
- Preparation of melphalan as nitrogen mustards chemotherapy drug, China, , ,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 10 °C; 2.5 h, 10 °C
1.2 Reagents: Ammonium hydroxide Solvents: Water ; pH 5
1.2 Reagents: Ammonium hydroxide Solvents: Water ; pH 5
Riferimento
- Distinct metabolites for photoreactive L-phenylalanine derivatives in Klebsiella sp. CK6 isolated from rhizosphere of a wild dipterocarp sapling, Molecules, 2013, 18, 8393-8401
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 0 °C; 60 min, 0 °C; 1 h, rt
1.2 Reagents: Water ; 15 min, cooled
1.3 Reagents: Ammonium hydroxide Solvents: Water ; pH 6 - 8, cooled
1.2 Reagents: Water ; 15 min, cooled
1.3 Reagents: Ammonium hydroxide Solvents: Water ; pH 6 - 8, cooled
Riferimento
- Process for the preparation of L-p-nitrophenylalanine, Xinan Daxue Xuebao, 2009, 31(9), 102-105
Metodo di produzione 15
Metodo di produzione 16
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; < 2 °C; < 20 °C; 30 min, 20 °C → rt
1.2 Reagents: Ammonia Solvents: Water ; pH 9.5 - 10.5, < 5 °C
1.2 Reagents: Ammonia Solvents: Water ; pH 9.5 - 10.5, < 5 °C
Riferimento
- Process for preparation of Zolmitriptan via cyclization, reductive hydrogenation and diazotization, China, , ,
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 0 - 5 °C; 2 h, 0 - 5 °C; 2 h, 20 - 30 °C; 2 h, 40 - 50 °C; 50 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 6 - 7, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 6 - 7, 0 °C
Riferimento
- Process for synthesis of L-4-nitrophenylalanine, China, , ,
Metodo di produzione 19
Condizioni di reazione
1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; rt → 0 °C; 0 °C → rt; 60 min, rt
1.2 Reagents: Water ; 0 °C
1.3 Reagents: Ammonium hydroxide Solvents: Water ; pH 6
1.2 Reagents: Water ; 0 °C
1.3 Reagents: Ammonium hydroxide Solvents: Water ; pH 6
Riferimento
- Process for preparation of l-p-nitrophenylalanine dipeptide derivative and its application to prepare the medical preparations for treating diabetes mellitus, China, , ,
Metodo di produzione 20
Condizioni di reazione
1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; < 30 °C; 30 °C → 0 °C; 5 °C; 2 h, 5 °C; 2 h, 20 - 30 °C; 2 h, 40 - 50 °C; 50 °C → rt
1.2 Reagents: Water ; < 20 °C
1.3 Reagents: Ammonium hydroxide Solvents: Water ; 20 °C → 0 °C; 1 h, pH 6.3, 0 °C
1.2 Reagents: Water ; < 20 °C
1.3 Reagents: Ammonium hydroxide Solvents: Water ; 20 °C → 0 °C; 1 h, pH 6.3, 0 °C
Riferimento
- Method for preparing zolmitriptan, China, , ,
(2S)-2-amino-3-(4-nitrophenyl)propanoic acid Raw materials
(2S)-2-amino-3-(4-nitrophenyl)propanoic acid Preparation Products
(2S)-2-amino-3-(4-nitrophenyl)propanoic acid Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:949-99-5)(2S)-2-amino-3-(4-nitrophenyl)propanoic acid
Numero d'ordine:A1207548
Stato delle scorte:in Stock
Quantità:500g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 03:47
Prezzo ($):171.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
(CAS:949-99-5)4-硝基-L-苯丙氨酸
Numero d'ordine:LE26563322
Stato delle scorte:in Stock
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 20 June 2025 12:56
Prezzo ($):discuss personally
Email:18501500038@163.com
(2S)-2-amino-3-(4-nitrophenyl)propanoic acid Letteratura correlata
-
Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
-
Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
-
Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
949-99-5 ((2S)-2-amino-3-(4-nitrophenyl)propanoic acid) Prodotti correlati
- 1991-87-3(4-Methyl-L-phenylalanine)
- 1012-05-1(2-amino-4-phenyl-butanoic acid)
- 56-45-1(L-Serine)
- 19883-74-0((S)-2-Amino-3-(3-nitrophenyl)propanoic acid)
- 943-80-6(p-Amino-L-phenylalanine)
- 63-91-2(L-Phenylalanine)
- 63-68-3(L-Methionine)
- 49759-61-7(H-D-Phe(4-Me)-OH)
- 673-06-3(D-Phenylalanine)
- 150-30-1(DL-3-Phenylalanine)